molecular formula C7H13NO2 B13465884 3-(2-Aminoethyl)cyclobutanecarboxylic acid

3-(2-Aminoethyl)cyclobutanecarboxylic acid

Cat. No.: B13465884
M. Wt: 143.18 g/mol
InChI Key: ZMEJXOOCDHCEBS-UHFFFAOYSA-N
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Description

Significance of Conformationally Constrained Amino Acids in Peptide and Peptidomimetic Design

Peptides are crucial signaling molecules in a vast array of physiological processes. However, their therapeutic application is often hampered by poor metabolic stability, low bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity. The introduction of conformational constraints into a peptide backbone is a powerful strategy to address these limitations.

By restricting the rotational freedom of the peptide backbone and side chains, conformationally constrained amino acids can pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target receptor. This can lead to a significant enhancement in binding affinity and efficacy. researchgate.net Furthermore, the unnatural structure of these amino acids can confer resistance to enzymatic degradation, prolonging the peptide's half-life in vivo. The rigid scaffold of these amino acids also provides a valuable tool for probing the structure-activity relationships of peptides, aiding in the design of more potent and selective therapeutic agents.

The incorporation of such constraints can be achieved through various strategies, including the use of cyclic amino acids. These modifications help to stabilize specific secondary structures, such as β-turns or helical folds, which are often critical for biological activity.

Overview of Cyclobutane (B1203170) Ring Systems as Bioactive Scaffolds

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in medicinal chemistry. nih.govpharmablock.com Its unique puckered three-dimensional structure offers a distinct spatial arrangement of substituents compared to more flexible acyclic or larger cyclic systems. nih.gov This rigid framework can be advantageous for several reasons.

Firstly, the defined geometry of the cyclobutane ring can help to orient pharmacophoric groups in a precise manner, leading to improved interactions with biological targets. nih.govpharmablock.com Secondly, the introduction of a cyclobutane moiety can enhance the metabolic stability of a drug candidate by blocking sites susceptible to enzymatic attack. nih.govpharmablock.com Moreover, the sp³-rich nature of the cyclobutane ring can improve the physicochemical properties of a molecule, such as solubility and lipophilicity, which are critical for drug development.

The synthetic accessibility of substituted cyclobutanes has also improved significantly, allowing for the systematic exploration of this chemical space. As a result, cyclobutane-containing motifs are increasingly being incorporated into a diverse range of bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents.

Table 1: Advantages of Incorporating Cyclobutane Rings in Bioactive Molecules

FeatureAdvantage in Drug DesignReference
Conformational Rigidity Pre-organizes molecule for target binding, reducing entropic penalty. nih.gov
Metabolic Stability Can block sites of enzymatic degradation, increasing in vivo half-life. nih.gov
Three-Dimensional Structure Provides unique spatial arrangement of substituents for optimal target interaction. nih.gov
Improved Physicochemical Properties Can enhance solubility and lipophilicity. pharmablock.com

Research Trajectory of 3-(2-Aminoethyl)cyclobutanecarboxylic Acid within the Cyclobutane Amino Acid Class

While the broader class of cyclobutane amino acids has seen a surge in research interest, the specific research trajectory of this compound is more nascent and appears to be driven by its potential as a unique building block for peptidomimetics and other bioactive compounds. Its structure, featuring both a carboxylic acid and a primary amine separated by a cyclobutane scaffold and an ethyl extension, presents a versatile platform for chemical modification and incorporation into larger molecules.

The synthesis of related structures, such as 1-Amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, highlights the utility of the aminoethylcyclobutane core in developing agents for specialized applications like Boron Neutron Capture Therapy (BNCT) for cancer. nih.gov This suggests that the research interest in this compound and its derivatives is likely focused on leveraging the conformational constraints of the cyclobutane ring to create novel therapeutic agents with improved efficacy and target specificity.

The development of synthetic methods for cyclobutane β-amino acids, which are valuable for constructing peptidomimetics and helical foldamers, further underscores the growing importance of this class of compounds. chemistryviews.org The research on this compound is expected to contribute to the expanding library of conformationally restricted amino acids available to medicinal chemists, enabling the design of next-generation therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-(2-aminoethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c8-2-1-5-3-6(4-5)7(9)10/h5-6H,1-4,8H2,(H,9,10)

InChI Key

ZMEJXOOCDHCEBS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)O)CCN

Origin of Product

United States

Conformational Analysis and Stereochemical Characterization of Cyclobutane Amino Acids

Intrinsic Conformational Properties of the Cyclobutane (B1203170) Ring

The conformation of the cyclobutane ring is a delicate balance between angle strain and torsional strain, resulting in a non-planar, puckered structure as its most stable state. nih.govwikipedia.org

Ring Puckering and Its Modulation by Substituents

Unlike the flat, highly strained cyclopropane (B1198618) ring, the four-membered cyclobutane ring is flexible enough to adopt a "puckered" or "butterfly" conformation. libretexts.orgmasterorganicchemistry.com This deviation from planarity serves to alleviate the torsional strain that would arise from the eclipsing of hydrogen atoms on adjacent carbon atoms in a flat structure. libretexts.orglibretexts.org The energy difference between the planar and puckered states is generally small, often less than 1 kcal/mol, but the puckered form is the energetically most favorable structure. nih.govic.ac.uk

Torsional Strain and Angle Strain Considerations

The structure of cycloalkanes is dictated by the interplay of several types of strain, primarily angle strain and torsional strain. wikipedia.orglibretexts.org

Torsional Strain: Torsional strain, also known as Pitzer strain, arises from the eclipsing of bonds on adjacent atoms. wikipedia.org A planar cyclobutane would force all C-H bonds on neighboring carbons into a fully eclipsed arrangement, creating high torsional strain. libretexts.orgmasterorganicchemistry.com The ring puckering allows these bonds to move into a more staggered, gauche-like arrangement, thereby relieving much of this strain. libretexts.orglumenlearning.com The out-of-plane dihedral angle in puckered cyclobutane is about 25°. libretexts.orglumenlearning.com

CycloalkaneRing Strain (kcal/mol)Primary Strain Contribution
Cyclopropane27.6 - 29Angle and Torsional Strain
Cyclobutane26.3Angle Strain
Cyclopentane (B165970)7.4Torsional Strain

Experimental Techniques for Conformational Elucidation

The precise three-dimensional structure of cyclobutane amino acids in both solid and solution states is determined using a combination of experimental techniques, primarily X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

X-ray Diffraction Studies of Solid-State Conformations

Single-crystal X-ray diffraction is a powerful tool for unambiguously determining the molecular structure of compounds in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, revealing the exact conformation of the cyclobutane ring and the orientation of its substituents.

Studies on cyclobutane derivatives have shown how substitution patterns affect the solid-state conformation. For example, X-ray analysis has demonstrated that trans-1,3-cyclobutanedicarboxylic acid adopts a planar arrangement in the solid state, whereas the cis-isomer is puckered. ic.ac.uk In other substituted cyclobutane amino acid analogues, X-ray data have confirmed that the cyclobutane rings are nearly planar, with torsion angles below 7°. acs.org Such analyses are critical for assigning absolute configurations and understanding the packing and intermolecular interactions, such as hydrogen bonding, in the crystalline lattice. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

While X-ray diffraction provides a static picture of the solid state, NMR spectroscopy is the premier technique for studying the conformation and dynamics of molecules in solution. nih.gov For cyclobutane derivatives, ¹H and ¹³C NMR spectra provide a wealth of structural information. The chemical shifts of the ring protons are sensitive to the substituent's nature and orientation. nih.gov For unsubstituted cyclobutane, the protons are equivalent due to rapid puckering, resulting in a single peak in the ¹H NMR spectrum. docbrown.info However, in substituted cyclobutanes like 3-(2-Aminoethyl)cyclobutanecarboxylic acid, the protons become chemically non-equivalent, leading to more complex spectra that can be analyzed to deduce the preferred conformation in solution. nih.gov

A detailed analysis of NMR parameters, specifically scalar coupling constants (J-couplings) and Nuclear Overhauser Effects (NOEs), allows for a quantitative description of the solution-state conformation.

Coupling Constants: The magnitude of vicinal proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons, as described by the Karplus equation. However, in cyclobutanes, long-range couplings (⁴JHH) across the ring are often more informative for conformational analysis. nih.gov There is a pronounced orientation dependence for these couplings: the transannular coupling between equatorial protons (⁴Jeq-eq) is typically around 5 Hz, while the coupling between axial protons (⁴Jax-ax) is near 0 Hz. By comparing experimentally measured coupling constants with calculated values for different conformations (e.g., axial vs. equatorial), the position of the conformational equilibrium can be determined. nih.gov

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the protons. This makes NOE a powerful tool for determining the relative stereochemistry and spatial proximity of substituents on the cyclobutane ring. mdpi.com For example, a strong NOE between protons on carbons 1 and 3 of the ring would indicate a cis relationship. Such analyses have been crucial in elucidating the relative stereochemistry of various synthetic cyclobutane amino acids. acs.org

NMR ParameterStructural Information DeducedTypical Application in Cyclobutanes
Chemical Shift (δ)Electronic environment of nucleiDistinguishing axial vs. equatorial protons
Coupling Constant (J)Dihedral angles and connectivityDetermining ring pucker and substituent orientation (esp. ⁴JHH)
Nuclear Overhauser Effect (NOE)Through-space proximity of nuclei (< 5 Å)Assigning relative stereochemistry (cis vs. trans)

Computational Methodologies for Conformational Studies

A synergistic approach combining various computational techniques provides a comprehensive understanding of the conformational behavior of cyclobutane amino acids, from the isolated molecule to their integration within complex peptide chains. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. mdpi.com In the context of cyclobutane amino acids, DFT calculations are instrumental in determining the preferred puckering of the cyclobutane ring and the rotational barriers of the amino and carboxyl substituents. illinois.eduresearchgate.net These calculations help to identify the lowest energy conformations of the monomeric amino acid in the gas phase or in solution, providing a fundamental basis for understanding their behavior within a peptide. nih.govresearchgate.net For instance, DFT studies can reveal how substituents on the cyclobutane ring modulate the conformational preferences of the ring itself. nih.gov

Computational MethodApplication in Cyclobutane Amino Acid AnalysisKey Findings
Density Functional Theory (DFT) Determination of low-energy conformers, ring puckering analysis, calculation of rotational energy barriers. illinois.eduresearchgate.netIdentifies stable conformations and the intrinsic conformational preferences of the isolated amino acid. nih.gov
Molecular Dynamics (MD) Simulations Simulation of peptide dynamics in solution, analysis of backbone dihedral angles, identification of stable secondary structures. rsc.orgamericanpeptidesociety.orgReveals the influence of the cyclobutane constraint on peptide folding and the stability of motifs like β-turns and helices. nih.gov
Ramachandran-type Plots Visualization of the allowed and disallowed regions of φ and ψ dihedral angles for amino acid residues within a peptide. greeley.orgwikipedia.orgDemonstrates the restricted conformational space of cyclobutane amino acids compared to natural, flexible residues.

The Ramachandran plot is a fundamental tool in structural biology for visualizing the sterically allowed regions for the backbone dihedral angles phi (φ) and psi (ψ) of amino acid residues in a protein or peptide. greeley.orgwikipedia.org For natural amino acids, these plots show characteristic regions corresponding to common secondary structures like α-helices and β-sheets. researchgate.netnih.gov When a constrained residue like a cyclobutane amino acid is incorporated, the accessible regions on the Ramachandran plot become significantly restricted. uab.cat This restriction is a direct consequence of the rigid four-membered ring, which limits the possible values of the φ and ψ angles. By generating Ramachandran-type plots for peptides containing cyclobutane amino acids, researchers can visualize and quantify the extent of this conformational constraint, which is key to their ability to pre-organize a peptide into a specific fold. uab.cat

Impact of the Cyclobutane Constraint on Peptide Backbone Conformation

The rigid nature of the cyclobutane ring, when incorporated into a peptide backbone, has a profound impact on the local and global conformation of the peptide. nih.gov This conformational restriction is a key feature exploited in the design of peptidomimetics with enhanced stability and biological activity. researchgate.netnih.gov

One of the most significant consequences of incorporating cyclobutane amino acids into peptides is their strong propensity to induce folded structures, particularly β-turns and helical motifs. researchgate.net β-turns are secondary structures involving four amino acid residues that cause a reversal in the direction of the peptide chain. acs.orgnih.gov The constrained geometry of the cyclobutane ring can effectively force the peptide backbone to adopt the specific dihedral angles required for a β-turn. acs.org Similarly, the regular incorporation of cyclobutane amino acids can promote the formation of helical structures, such as the 3₁₀ helix, which is a tighter helix than the more common α-helix. rsc.org The ability of these non-natural amino acids to act as potent turn or helix inducers is a valuable tool in rational peptide design. nih.govnih.gov

Structural MotifDescriptionRole of Cyclobutane Amino Acid
β-Turn A four-residue motif that reverses the direction of the peptide backbone, stabilized by a hydrogen bond. acs.orgnih.govThe rigid cyclobutane ring restricts backbone dihedral angles, predisposing the peptide to adopt a turn conformation. researchgate.net
3₁₀ Helix A tightly wound helix with three residues per turn, stabilized by i to i+3 hydrogen bonds.The conformational constraints imposed by the cyclobutane residue can favor the formation of this compact helical structure. rsc.org

Molecular Design Principles and Structure Activity Relationship Sar Studies in Analogs

3-(2-Aminoethyl)cyclobutanecarboxylic acid as a Constrained Building Block in Supramolecular Structures

The rigid nature of the cyclobutane (B1203170) ring in this compound and its derivatives makes them ideal for constructing highly ordered supramolecular structures. By restricting the rotational freedom of the molecular backbone, these building blocks help to pre-organize molecules into specific three-dimensional arrangements, which can lead to enhanced binding affinity and biological activity.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The incorporation of conformationally constrained amino acids, including cyclobutane derivatives, is a widely used strategy in the design of peptidomimetics. nih.govsci-hub.box These rigid units help to lock the peptide backbone into a specific conformation that is recognized by its biological target. cam.ac.uk

While direct studies on the incorporation of this compound are not extensively documented, the use of similar cyclobutane β-amino acids as building blocks for peptidomimetics is well-established. chemistryviews.org For instance, cyclobutane β-amino acids can be synthesized and integrated into peptide chains to create structures that mimic turns or other secondary structures of natural peptides. nih.gov This conformational constraint can lead to peptidomimetics with high potency and selectivity for their targets, such as integrin receptors. nih.gov The synthesis of peptidomimetic compounds with constrained amino acids, like aminocyclopentane carboxylic acid at the P2 position of calpain inhibitors, has demonstrated that the conformation induced by the cyclic residue significantly influences biological activity and selectivity against related enzymes. sci-hub.box

Foldamers are synthetic oligomers that adopt well-defined, stable secondary structures in solution, similar to proteins and nucleic acids. The rational design of foldamers relies on the use of monomeric building blocks that have a strong intrinsic propensity to adopt a particular conformation. Conformationally restricted amino acids, such as those containing a cyclobutane ring, are excellent candidates for the construction of novel foldamers. uab.cat

Studies on oligomers of trans-2-aminocyclobutane carboxylic acid have shown a significant preference for folding into a well-defined 12-helical conformation, both in solution and in the solid state. acs.org The rigidity of the cyclobutane ring is a key factor in directing the folding of these oligomers. Furthermore, the relative configuration of the cyclobutane residue (cis vs. trans) has been shown to be a determining factor in the folding pattern of hybrid peptides containing β-cyclobutane amino acids. Peptides with trans-cyclobutane residues tend to adopt more folded structures, while those with cis-cyclobutane residues favor more extended, strand-like conformations. uab.cat Although specific applications of this compound in foldamer science are yet to be widely reported, the principles derived from studies of its analogs suggest its potential as a valuable component in the design of new folded architectures.

Systematic Investigations of Structure-Activity Relationships

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to the design of new therapeutic agents. For analogs of this compound, systematic SAR studies have provided valuable insights into the structural requirements for potent and selective biological activity.

The stereochemistry of the cyclobutane ring plays a critical role in determining the biological activity of its derivatives. The relative orientation of the substituents on the ring can significantly impact how the molecule interacts with its biological target. A notable example is the study of cis- and trans-3-aminocyclobutane-1-carboxylic acid, which are conformationally restricted analogs of the neurotransmitter GABA. nih.gov

In a comparative study, the cis isomer of 3-aminocyclobutane-1-carboxylic acid displayed weak to moderate GABA-like activity, including inhibition of GABA uptake and binding to GABA receptors. nih.govdocumentsdelivered.com In contrast, the trans isomer was found to be significantly less effective in all assays performed. nih.gov This difference in activity was attributed to the conformational "pinning back" of the polar amino and carboxylic acid groups by the cyclobutane ring in the trans isomer, leading to unfavorable steric interactions at the active sites of GABA-related proteins. nih.gov

Table 1: Comparative GABA-like Activity of cis- and trans-3-Aminocyclobutane-1-carboxylic acid Analogs

Assaycis-3-Aminocyclobutane-1-carboxylic acid Activitytrans-3-Aminocyclobutane-1-carboxylic acid Activity
Inhibition of GABA UptakeWeak to ModerateLess Effective
Inhibition of GABA BindingWeak to ModerateLess Effective
Substrate for GABA-TWeak to ModerateLess Effective
Neuronal Firing DepressionWeak to ModerateLess Effective

Data sourced from Allan et al. (1980). nih.gov

The position and chemical nature of substituents on the cyclobutane ring and its side chains are crucial determinants of receptor binding affinity and selectivity. While specific SAR studies on this compound are limited, research on related cyclobutane-containing compounds provides valuable insights.

For example, in the development of inhibitors for the retinoic acid receptor-related orphan receptor (ROR)γt, a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold was utilized. acs.org The precise positioning of the substituents on the cyclobutane ring was essential for high-affinity binding to the receptor. Similarly, in the context of cannabinoid receptor ligands, the structure of the side chain attached to the core scaffold was found to be of paramount importance for high-affinity binding. nih.gov These studies underscore the principle that both the core scaffold and the nature and placement of its substituents are critical for optimizing interactions with biological targets.

Comparing the biological activity of this compound analogs with other structurally similar amino acids provides a deeper understanding of the role of the cyclobutane ring. Studies comparing cyclopentane (B165970) and cyclopentene (B43876) analogs of GABA with cyclobutane derivatives have revealed important differences in their pharmacological profiles. nih.govnih.gov

For instance, a series of cyclopentane and cyclopentene analogs of GABA were shown to have potent and specific activities at GABAA receptors and GABA uptake sites. nih.gov The five-membered ring in these compounds offers a different conformational constraint compared to the four-membered cyclobutane ring. The affinity and efficacy of these analogs at GABA receptors were found to be highly dependent on the stereochemistry and the degree of unsaturation of the carbocyclic ring. nih.gov For example, (+)-trans-3-aminocyclopentanecarboxylic acid was identified as a moderately potent partial agonist at GABAC receptors, while other isomers displayed varying degrees of agonism and antagonism. nih.gov Such comparative analyses highlight the unique properties conferred by the cyclobutane scaffold and guide the design of analogs with desired pharmacological profiles.

Rational Design of Analogs with Enhanced or Modulated Pharmacological Profiles

A comprehensive review of publicly available scientific literature and chemical databases indicates a significant lack of specific research focused on the rational design and structure-activity relationship (SAR) studies for analogs of This compound . While the foundational principles of medicinal chemistry allow for theoretical postulations on how modifications to this molecule could influence its pharmacological profile, there is no published data to substantiate these hypotheses with concrete experimental results.

The rational design of analogs typically involves a systematic process of modifying the parent compound's structure to optimize its interaction with a biological target, thereby enhancing desired effects or reducing unwanted ones. For a molecule like This compound , this would involve several key strategies:

Modification of the Cyclobutane Ring: The cyclobutane ring provides a conformationally constrained scaffold. Altering this ring, for instance by introducing substituents or changing its stereochemistry, could significantly impact the spatial orientation of the aminoethyl and carboxylic acid functional groups. Research on other cyclobutane-containing compounds has demonstrated that the rigidity of this ring system can be crucial for biological activity. For example, studies on certain analgesic compounds have shown that the conformational stability imparted by a cyclobutane ring is essential for their efficacy.

Alterations to the Aminoethyl Side Chain: The length and flexibility of the ethyl linker between the cyclobutane ring and the amino group could be modified. Shortening or lengthening this chain, or introducing substituents, would alter the distance and potential interactions between the amino group and its target.

Derivatization of the Carboxylic Acid and Amino Groups: The carboxylic acid and primary amino groups are key functional groups that likely participate in hydrogen bonding or ionic interactions with a biological target. Esterification or amidation of the carboxyl group, or alkylation of the amino group, would change the compound's electronic and steric properties, as well as its hydrogen-bonding capacity.

Further research is required to synthesize and test a series of analogs to establish a clear SAR for this class of compounds. Such studies would be invaluable in uncovering the therapeutic potential of This compound derivatives.

Mechanistic Investigations of Molecular Interactions with Biological Systems

Interaction with Neurotransmitter Receptors and Ion Channels

The central nervous system relies on a delicate balance between excitatory and inhibitory signals, primarily mediated by neurotransmitter receptors and ion channels. The interaction of exogenous compounds with these targets can significantly alter neuronal activity. This section examines the effects of 3-(2-Aminoethyl)cyclobutanecarboxylic acid on Gamma-Aminobutyric Acid (GABA) receptors, N-methyl-D-aspartate (NMDA) receptors, and Ryanodine Receptor 2 (RyR2).

GABA is the primary inhibitory neurotransmitter in the mature brain, acting on GABA receptors to reduce neuronal excitability. nih.govyoutube.comyoutube.com GABA-A receptors, in particular, are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron. youtube.comnih.govwikipedia.org This inhibitory action is a critical target for many therapeutic agents. nih.gov

Currently, public domain research has not specifically detailed the modulatory effects of this compound on GABA receptors. Such investigations would typically involve electrophysiological and binding assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator at these receptors. nih.govmiloa.eu

GABA-A receptors are heteropentameric structures assembled from a variety of subunits (e.g., α, β, γ). nih.govnih.gov The specific combination of these subunits determines the receptor's pharmacological and physiological properties, including its affinity for and response to different modulators. nih.govmeduniwien.ac.at For instance, the presence of a γ subunit is typically required for benzodiazepine (B76468) sensitivity. nuph.edu.ua

There is no available scientific literature that describes how the subunit composition of GABA-A receptors influences their modulation by this compound. A thorough investigation would involve testing the compound's activity on a panel of recombinant GABA-A receptors with varying subunit compositions to identify any subtype selectivity.

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand, in this case, GABA. wikipedia.orgmdpi.com Positive allosteric modulators (PAMs) enhance the effect of GABA, while negative allosteric modulators (NAMs) reduce it. wikipedia.orgnih.gov This mechanism is characteristic of many clinically important drugs, including benzodiazepines and barbiturates. nih.gov

The specific mechanisms by which this compound might allosterically modulate GABA-A receptors have not been elucidated in published studies. Research in this area would aim to identify the specific binding site and the conformational changes the compound induces in the receptor to alter its function.

NMDA receptors are a class of ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory. nih.gov They are complex structures with multiple binding sites, including a glutamate agonist site and a glycine (B1666218) co-agonist site. ucl.ac.uk

Detailed ligand studies concerning the interaction of this compound with NMDA receptors are not currently available in the public scientific literature. Such studies would be necessary to determine if the compound binds to any of the known sites on the NMDA receptor complex and whether it acts as an agonist, antagonist, or modulator.

Ryanodine Receptor 2 is a calcium release channel located on the sarcoplasmic reticulum of cardiac muscle cells, essential for excitation-contraction coupling. newcastle.edu.aucore.ac.uk Inhibition of RyR2 can prevent abnormal calcium leaks that contribute to cardiac arrhythmias. nih.govelifesciences.org Some antiarrhythmic drugs exhibit inhibitory effects on RyR2 through mechanisms such as open-channel block or closed-channel block. newcastle.edu.aunih.gov

There is a lack of published data investigating the potential inhibitory effects of this compound on RyR2 channels. Research would be required to ascertain if the compound interacts with RyR2 and to characterize the mechanism of any potential inhibition, such as identifying the binding site and its state-dependent effects on channel gating.

Gamma-Aminobutyric Acid (GABA) Receptor Modulation

Exploration of Molecular Recognition and Binding Dynamics

Understanding how a ligand recognizes and binds to its target protein is fundamental to drug design. This involves studying the electrostatic and hydrophobic interactions that govern the formation of the ligand-receptor complex. nih.gov Computational methods like molecular docking and molecular dynamics simulations are often used to predict binding modes and estimate binding affinities.

Specific studies on the molecular recognition and binding dynamics of this compound with its potential biological targets are not available. This research would involve computational modeling and experimental validation to characterize the intermolecular forces and structural changes that occur upon binding.

Hydrogen Bonding and Electrostatic Interactions with Biological Molecules

Hydrogen bonds and electrostatic interactions are fundamental to the specificity and affinity of a ligand for its biological target. Typically, the amino group and the carboxylic acid group of a molecule like this compound would be expected to participate as hydrogen bond donors and acceptors. The protonated amine would also engage in electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in a protein's binding pocket. A comprehensive analysis would involve identifying specific amino acid partners and quantifying the energetic contribution of these bonds. Despite a thorough search, specific studies detailing these interactions for this compound have not been found.

Modulation of Enzyme Activity and Protein-Ligand Interactions

The interaction of a small molecule with a protein can significantly modulate the protein's function, particularly in the case of enzymes where the compound might act as an inhibitor or an allosteric modulator. Research in this area would focus on identifying specific enzymes or proteins that interact with this compound. Key research findings would typically include kinetic assays to determine the nature and potency of enzyme inhibition (e.g., competitive, non-competitive) and biophysical techniques to measure the binding affinity and stoichiometry of the protein-ligand complex. No specific data detailing the modulation of enzyme activity or specific protein-ligand interactions for this compound could be located.

Theoretical and Computational Approaches to Molecular Interactions

Computational chemistry provides powerful tools to predict and analyze the interactions between a ligand and its biological target at an atomic level. These approaches are crucial for understanding binding mechanisms and for the rational design of new therapeutic agents.

Binding Affinity Predictions and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. These studies provide insights into the binding mode and can estimate the binding affinity, often expressed as a docking score or binding free energy (ΔG). A typical docking study for this compound would involve modeling its interactions within the active site of a target protein, identifying key interactions like hydrogen bonds and salt bridges. Subsequent binding affinity predictions, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), would provide a quantitative estimate of its potency. However, no published docking studies or binding affinity predictions specifically for this compound were identified.

Conformational Analysis in Receptor Environments

The three-dimensional shape, or conformation, of a ligand is critical for its biological activity. Conformational analysis, particularly within the constrained environment of a receptor's binding site, helps to understand why a ligand adopts a specific "bioactive" conformation. Techniques such as molecular dynamics (MD) simulations are used to explore the conformational landscape of a ligand-receptor complex over time, revealing the stability of the binding pose and the flexibility of both the ligand and the protein. Such studies would elucidate the energetically favorable conformations of the cyclobutane (B1203170) ring and the aminoethyl side chain of this compound upon binding. Unfortunately, specific research detailing the conformational analysis of this compound in a receptor environment is not available in the reviewed literature.

Advanced Research Applications and Future Directions

Development of Chemical Probes and Molecular Tools for Biological Pathway Elucidation

The rigid cyclobutane (B1203170) framework of 3-(2-Aminoethyl)cyclobutanecarboxylic acid makes it an attractive building block for the creation of chemical probes designed to investigate complex biological pathways. While direct applications of this specific compound are emerging, the broader class of cyclobutane-containing amino acids is gaining traction in this field. For instance, the development of genetically encoded cyclobutene-containing amino acids for site-specific incorporation into proteins allows for fluorescent labeling in living cells. nih.gov This technique, utilizing bioorthogonal chemistry, enables the real-time tracking of proteins and their interactions, thereby shedding light on cellular processes.

The rationale for using cyclobutane derivatives like this compound lies in their ability to introduce conformational constraints into a probe molecule. This rigidity can lead to higher binding affinity and selectivity for target proteins. By modifying the aminoethyl side chain or the carboxylic acid group with reporter molecules such as fluorophores or biotin, researchers can design specialized tools to probe enzyme activities, receptor binding, and other molecular interactions with high precision. The synthesis of such derivatives, while complex, opens up possibilities for creating a new generation of molecular probes for elucidating the intricate mechanisms of biological systems. researchgate.net

Strategies for Enhancing Metabolic Stability of Peptide Conjugates

A significant hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body, leading to a short half-life. creative-peptides.comnih.gov The incorporation of unnatural amino acids with constrained conformations, such as those containing a cyclobutane ring, is a well-established strategy to enhance metabolic stability. nih.goveurekaselect.com The rigid cyclobutane structure of this compound can sterically hinder the approach of proteolytic enzymes, thereby protecting the adjacent peptide bonds from cleavage.

When integrated into a peptide sequence, the cyclobutane moiety can induce a specific secondary structure, such as a turn or a kink, which may not be recognized by common proteases. rsc.org This conformational restriction not only improves stability but can also lock the peptide into a bioactive conformation, potentially increasing its potency. Research on stapled peptides, where synthetic braces are used to create a helical structure, has shown that cyclobutane-based residues can effectively be used to create these metabolically stable and potent therapeutic candidates. rsc.org

Strategy for Enhancing Metabolic StabilityMechanism of ActionReference
Incorporation of Unnatural Amino AcidsSteric hindrance and altered conformation reduce protease recognition. nih.goveurekaselect.com
Peptide CyclizationStabilizes peptide conformation and protects terminal residues. creative-peptides.comnih.gov
Peptide Stapling with Cyclobutane ResiduesInduces and maintains a stable helical structure, improving metabolic resilience. rsc.org

Applications in Boron Neutron Capture Therapy (BNCT) as a Carrier Moiety

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that requires the selective delivery of boron-10 (B1234237) (¹⁰B) atoms to tumor cells. mdpi.comjkslms.or.kr Upon irradiation with neutrons, the ¹⁰B atoms release high-energy alpha particles that kill the cancer cells from within. The success of BNCT is highly dependent on the efficacy of the boron delivery agent.

While this compound itself has not been directly reported as a BNCT agent, closely related boronated unnatural cyclic amino acids have shown significant promise. nih.govresearchgate.net Specifically, boronated derivatives of 1-aminocyclobutane-1-carboxylic acid (ABCHC) have been investigated for their potential in BNCT. nih.gov These compounds are explored due to their potential for higher metabolic stability compared to naturally occurring amino acids. Studies on similar compounds like 1-amino-3-boronocyclopentanecarboxylic acid (ABCPC) have demonstrated comparable boron delivery to melanoma tumor cells as the clinically used agent, L-p-boronophenylalanine (BPA). isnct.net

The cyclobutane scaffold of this compound presents a viable platform for the development of novel BNCT agents. By attaching a boron-containing moiety (such as a carborane or a boronic acid group) to the cyclobutane ring or the aminoethyl side chain, it is conceivable to create a new class of boron carriers with favorable tumor-targeting and pharmacokinetic properties.

Design of Novel Constrained Scaffolds for Peptide Therapeutics

The design of peptides with well-defined three-dimensional structures is a key goal in the development of new therapeutics. Conformationally constrained amino acids, such as those containing a cyclobutane ring, are invaluable tools for achieving this. nih.govresearchgate.netresearchgate.net The rigid nature of the cyclobutane ring in this compound can be used to introduce specific turns and folds into a peptide backbone, thereby creating novel and stable scaffolds.

These cyclobutane-containing scaffolds can serve as templates for mimicking the bioactive conformations of natural peptides or for creating entirely new structures with desired therapeutic properties. For example, cyclobutane-bearing residues have been successfully used in geometry-specific hydrocarbon peptide stapling to create peptides with higher α-helicity and enhanced biological activity. rsc.org This approach allows for the precise control of the peptide's shape, which is crucial for its interaction with biological targets.

The ability to create diverse and structurally complex peptide scaffolds using cyclobutane-containing amino acids opens up new avenues for drug discovery, enabling the development of therapeutics that are more potent, selective, and stable than their linear counterparts. mdpi.com

Type of Constrained ScaffoldKey FeaturePotential AdvantageReference
Cyclobutane-Proline Hybrid PeptidesHighly constrained γ,γ-peptides with defined conformations.Formation of compact and stable structures. nih.gov
Geometry-Specific Stapled PeptidesUse of cyclobutane residues to induce and stabilize α-helical structures.Higher helicity and stronger biological activity. rsc.org
Peptidomimetics with Cyclobutane MoietiesMimicking bioactive conformations of natural peptides with enhanced stability.Improved potency and selectivity. researchgate.netresearchgate.net

Synergistic Integration of Synthetic and Computational Methodologies in Compound Design

The development of novel compounds based on the this compound scaffold can be significantly accelerated through the integration of synthetic chemistry and computational modeling. rsc.org Computational methods, such as quantum mechanics and molecular mechanics, can be employed to predict the conformational preferences of peptides containing this constrained amino acid.

These computational predictions can guide the rational design of new molecules with desired structural and functional properties. For example, in the context of peptide stapling, computational studies can help identify the optimal placement and stereochemistry of the cyclobutane-containing residues to achieve the highest degree of helicity and metabolic stability. rsc.org The insights gained from these in silico studies can then inform the synthetic efforts, making the drug discovery process more efficient and targeted.

This synergistic approach, where computational design and experimental synthesis iteratively inform each other, is becoming increasingly powerful in modern medicinal chemistry. It allows for a more thorough exploration of the chemical space and a higher probability of success in developing novel therapeutics based on unique scaffolds like this compound.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(2-aminoethyl)cyclobutanecarboxylic acid?

The synthesis typically involves cyclization of precursors such as 3-(2-aminoethyl)cyclobutanone, followed by carboxylation. Key parameters include:

  • Catalysts : Transition-metal catalysts (e.g., palladium or nickel) for cyclization .
  • Temperature : Controlled ranges (e.g., 80–120°C) to avoid side reactions like ring-opening .
  • Pressure : Atmospheric or slightly elevated pressure for gas-phase reactions . Methodological validation should include monitoring via HPLC or GC-MS to confirm intermediate formation and final product purity .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • IR Spectroscopy : The compound’s cyclobutane ring and carboxylic acid group produce distinct C=O stretching (1700–1750 cm⁻¹) and NH₂ bending (1550–1650 cm⁻¹) bands .
  • NMR : Cyclobutane protons appear as multiplets (δ 1.5–3.0 ppm), while the aminoethyl group shows signals at δ 2.8–3.2 ppm (CH₂) and δ 1.2–1.5 ppm (NH₂) . Compare with analogs like 3-amino-2,2-dimethylcyclobutanecarboxylic acid, which lacks the aminoethyl substituent .

Q. What are the key structural analogs of this compound, and how do their reactivities differ?

Analogs include:

  • cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid : Boc protection alters solubility and reactivity in peptide coupling .
  • 3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride : The hydrochloride salt enhances aqueous solubility but may reduce stability in basic conditions . Reactivity differences arise from steric effects (e.g., dimethyl groups hindering nucleophilic attacks) and electronic modulation (e.g., electron-withdrawing substituents) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to enforce stereochemistry .
  • Chromatography : Preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) for enantiomer separation .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Conflicting results may arise from:

  • Purity Variations : Validate purity via elemental analysis and LC-MS to rule out impurities affecting enzyme assays .
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and temperature (37°C) across studies .
  • Target Selectivity : Use CRISPR-edited cell lines to confirm target-specific effects (e.g., enzyme inhibition vs. off-target receptor binding) .

Q. How does the cyclobutane ring influence the compound’s metabolic stability in vivo?

  • Ring Strain : The cyclobutane’s angle strain increases susceptibility to cytochrome P450-mediated oxidation. Mitigate via deuterium incorporation at vulnerable C-H bonds .
  • Protease Resistance : The rigid ring structure reduces peptide bond cleavage, enhancing half-life in plasma. Validate via mass spectrometry in metabolic stability assays .

Q. What advanced techniques assess the compound’s purity and stability under varying storage conditions?

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via UPLC-PDA .
  • Forced Degradation Studies : Use oxidative (H₂O₂), acidic (HCl), and photolytic (UV light) conditions to identify degradation pathways .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C) for storage recommendations .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., aminopeptidases) with crystallographic PDB structures .
  • MD Simulations : GROMACS simulations (100 ns) assess conformational stability of the cyclobutane ring in aqueous environments .
  • QSAR Analysis : Correlate substituent effects (e.g., aminoethyl vs. methyl groups) with IC₅₀ values from enzyme inhibition assays .

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